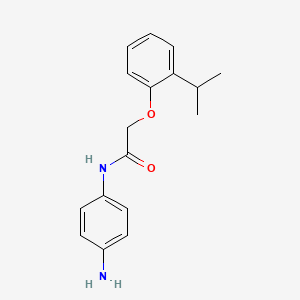

N-(4-Aminophenyl)-2-(2-isopropylphenoxy)acetamide

Description

N-(4-Aminophenyl)-2-(2-isopropylphenoxy)acetamide is a phenoxy acetamide derivative characterized by a 4-aminophenyl group linked via an acetamide bridge to a 2-isopropylphenoxy moiety. Its synthesis typically involves coupling ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry dichloromethane (DCM) with lutidine as a base .

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(2-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12(2)15-5-3-4-6-16(15)21-11-17(20)19-14-9-7-13(18)8-10-14/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSUXTJOSJDXPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-(2-isopropylphenoxy)acetamide typically involves the reaction of 4-aminophenol with 2-isopropylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

4-Aminophenol+2-Isopropylphenoxyacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(2-isopropylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The aminophenyl group can be oxidized to form corresponding nitro or quinone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Nitro or quinone derivatives.

Reduction: Amine derivatives.

Substitution: Phenoxy-substituted derivatives.

Scientific Research Applications

N-(4-Aminophenyl)-2-(2-isopropylphenoxy)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(2-isopropylphenoxy)acetamide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the isopropylphenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Substituent Effects: Phenoxy vs. Amino Group Position: Para-substitution (4-aminophenyl) in the target compound may favor hydrogen bonding with biological targets over ortho-substituted analogs (e.g., ). Heterocyclic Additions: Benzothiazole () or thiazole () moieties introduce planar aromatic systems, enhancing π-π stacking with enzyme active sites, a feature absent in the target compound.

Synthetic Flexibility : Most analogs use TBTU-mediated coupling (), highlighting the adaptability of this method for diverse acetamide derivatives.

Anticancer Activity:

- The target compound’s isopropyl group may confer steric bulk, modulating interactions with kinase domains or DNA topoisomerases. Comparable derivatives with quinazoline sulfonyl groups (e.g., compound 38 in ) exhibit IC50 values <10 µM against MCF-7 and PC-3 cell lines, suggesting that electron-withdrawing groups enhance cytotoxicity.

Antimicrobial Activity:

- Chlorophenoxy () and sulfanyl () analogs demonstrate moderate to strong activity against bacterial strains (e.g., E. coli, S. aureus), likely due to halogen or sulfur-mediated disruption of microbial membranes. The isopropyl group’s hydrophobicity may reduce this effect in the target compound.

Analgesic Activity:

- Thiazole derivatives () inhibit cyclo-oxygenase (COX) enzymes, reducing prostaglandin synthesis. The absence of a thiazole ring in the target compound limits direct COX targeting but leaves room for exploration of alternative pathways.

Physicochemical Properties

- Solubility: Polar groups like sulfonyl () or amino () improve aqueous solubility, whereas the target compound’s isopropyl group may necessitate formulation adjustments for bioavailability.

Biological Activity

N-(4-Aminophenyl)-2-(2-isopropylphenoxy)acetamide is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a unique structure comprising an aminophenyl group and an isopropylphenoxy group attached to an acetamide backbone. Its molecular formula is , with a molecular weight of approximately 284.35 g/mol. This structural configuration allows for versatile interactions with various biological targets, which is crucial for its therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Analgesic Properties : Its analgesic effects may be attributed to its ability to modulate pain signaling pathways.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further research in oncology.

The biological activity of this compound is primarily attributed to its structural components:

- Aminophenyl Group : Facilitates hydrogen bonding with biological molecules, enhancing interaction with enzymes and receptors.

- Isopropylphenoxy Group : Engages with hydrophobic regions, potentially influencing the activity of various molecular targets.

Summary of Key Studies

| Study | Findings |

|---|---|

| Anti-inflammatory Study | In a murine model, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its efficacy in inflammatory conditions. |

| Analgesic Activity Assessment | The compound demonstrated a dose-dependent reduction in pain response in animal models, suggesting its potential as an analgesic agent. |

| Anticancer Investigation | In vitro studies revealed that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. |

Detailed Case Study: Anti-inflammatory Effects

In a controlled experiment involving mice subjected to carrageenan-induced paw edema, the administration of this compound resulted in a notable reduction in swelling. The results indicated that the compound effectively inhibited the release of pro-inflammatory mediators such as TNF-alpha and IL-6.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Aminophenyl)-2-phenoxyacetamide | Lacks isopropyl group | Different hydrophobic interactions; lower anti-inflammatory activity |

| N-(4-Nitrophenyl)-2-(2-isopropylphenoxy)acetamide | Contains nitro group instead of amino group | Altered reactivity; potential for different therapeutic applications |

| N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide | Amino group at 3-position | Variation in biological interaction potential; distinct pharmacological profile |

Q & A

Q. What is the established synthetic route for N-(4-Aminophenyl)-2-(2-isopropylphenoxy)acetamide, and how is its structural integrity confirmed?

The compound is synthesized via a two-step condensation reaction. First, ethyl 2-(2-isopropylphenoxy)acetic acid is reacted with 1,2-diaminobenzene in dry dichloromethane (DCM) using 2,6-lutidine as a base and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent at room temperature . Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify aromatic protons, amine groups, and acetamide linkages. High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate molecular weight and three-dimensional structure .

Q. Which spectroscopic and chromatographic methods are critical for assessing purity and stability?

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, isopropyl groups at δ 1.2–1.4 ppm), while ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .

- High-Performance Liquid Chromatography (HPLC): Used with UV detection (λ = 254 nm) to quantify purity (>95%) and monitor degradation under stress conditions (e.g., heat, light) .

- Mass Spectrometry (HRMS): Ensures accurate molecular weight alignment (e.g., [M+H]+ = 313.18 g/mol) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthesis yield and scalability?

Key optimizations include:

- Solvent Selection: Dry DCM minimizes side reactions (e.g., hydrolysis) .

- Coupling Agents: TBTU enhances amide bond formation efficiency compared to carbodiimides .

- Temperature Control: Maintaining 0–5°C during reagent addition reduces exothermic side reactions .

- Workflow Automation: Continuous flow reactors improve reproducibility for gram-scale synthesis .

Q. What strategies address contradictions in reported pharmacological activities (e.g., anticancer vs. anti-inflammatory)?

Discrepancies arise from assay variability (e.g., cell lines, dosage) and structural analogs. To resolve:

- Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., isopropyl vs. methyl groups) and compare bioactivity .

- In Silico Modeling: Molecular docking predicts binding affinities to targets like RORγt (linked to anti-inflammatory activity) or kinases (anticancer targets) .

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) .

Q. What in vitro and in vivo models are suitable for evaluating its anticancer mechanisms?

- In Vitro:

- MTT Assay: Measures cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) .

- Apoptosis Assays: Flow cytometry with Annexin V/PI staining quantifies apoptotic cells .

- In Vivo:

- Xenograft Models: Tumor volume reduction in nude mice inoculated with human cancer cells .

- Pharmacokinetics: HPLC-MS/MS tracks compound bioavailability and metabolite formation .

Q. How do steric and electronic effects of the 2-isopropylphenoxy group influence biological activity?

The isopropyl group increases lipophilicity (logP ≈ 3.2), enhancing membrane permeability. Its steric bulk may restrict binding to flat enzymatic pockets but favor hydrophobic interactions in deeper cavities (e.g., kinase ATP-binding sites). Comparative studies with methyl or tert-butyl analogs show reduced activity, highlighting the isopropyl group’s optimal balance of size and hydrophobicity .

Methodological Considerations

Q. What analytical workflows validate synthetic intermediates and byproducts?

- Thin-Layer Chromatography (TLC): Monitors reaction progress using hexane:ethyl acetate (3:1) as mobile phase .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Identifies byproducts (e.g., unreacted diaminobenzene) .

- Elemental Analysis: Confirms C, H, N content within ±0.5% of theoretical values .

Q. How is crystallographic data utilized to resolve ambiguous structural features?

Single-crystal X-ray diffraction provides bond lengths (e.g., C=O at 1.23 Å), angles, and packing motifs. For example, intermolecular hydrogen bonds between the acetamide NH and phenoxy oxygen stabilize the crystal lattice, corroborating NMR data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.